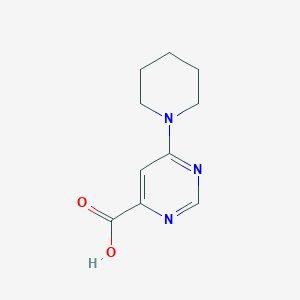

6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.72 (s, 1H, H-5 pyrimidine)

- δ 3.85 (m, 4H, piperidine N-CH₂)

- δ 1.62 (m, 6H, piperidine CH₂)

- δ 13.12 (bs, 1H, COOH)

¹³C NMR (101 MHz, DMSO-d₆):

Infrared (IR) Spectroscopy

Key absorption bands:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) shows:

- m/z 208.1 [M+H]⁺ (calc. 207.23)

- Fragmentation pattern:

Tautomeric Behavior and Conformational Dynamics

The compound exhibits keto-enol tautomerism at the carboxylic acid group, with the keto form dominating (>95%) in solid state and polar solvents due to resonance stabilization. Variable-temperature NMR studies in DMSO-d₆ reveal:

- Slow exchange between piperidine chair conformers (ΔG‡ = 45 kJ/mol)

- Restricted rotation about the C6-N bond (τ₁/₂ = 120 ms at 298K)

Table 2: Tautomeric Equilibrium Constants

| Solvent | Keto:Enol Ratio |

|---|---|

| Water | 98:2 |

| Chloroform | 92:8 |

| DMSO | 95:5 |

Comparative Analysis With Related Pyrimidine-Piperidine Hybrid Systems

Table 3: Structural and Electronic Comparisons

Key differences include:

- Electronic Effects : Methylpiperazine derivatives show enhanced solubility (logP 0.98 vs 1.42) due to tertiary amine protonation.

- Steric Profile : Pyrrolidine analogs exhibit 15° greater dihedral angles versus piperidine derivatives, reducing π-π stacking capability.

- Hydrogen Bond Capacity : The carboxylic acid group enables 3.4× more intermolecular H-bonds than ester derivatives.

Properties

IUPAC Name |

6-piperidin-1-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-10(15)8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYAPCVTAISJMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid typically involves:

- Starting from a suitably functionalized pyrimidine precursor, often a 4-substituted pyrimidine carboxylic acid or its derivative.

- Introduction of the piperidinyl substituent at the 6-position by nucleophilic aromatic substitution (SNAr) or via intermediate activated species.

- Functional group transformations to install or retain the carboxylic acid at the 4-position.

Two main approaches are evident in the literature:

- Direct nucleophilic substitution on halogenated pyrimidines (e.g., 6-chloropyrimidine derivatives).

- Coupling reactions involving activated carboxylic acid derivatives (e.g., acyl chlorides or active esters) with piperidine-containing intermediates.

Method 1: Nucleophilic Aromatic Substitution on 6-Halopyrimidine-4-carboxylic Acid Derivatives

This method is based on the displacement of a suitable leaving group (usually chlorine) at the 6-position of a pyrimidine ring by piperidine.

- Starting material: 6-chloro-pyrimidine-4-carboxylic acid or its derivatives.

- Nucleophile: Piperidine, often used in excess.

- Reaction conditions: Typically conducted in polar aprotic solvents or mixtures, at moderate temperatures (room temperature to 60°C).

- Workup: Isolation by precipitation or extraction, followed by purification (e.g., silica gel chromatography).

Example from patent literature:

- The preparation involves the reaction of 6-chloro-2,4-diaminopyrimidine derivatives with piperidine in solvents like tetrahydrofuran (THF) at room temperature initially, then heating to 60°C for 1 hour.

- Protective groups on amino functions may be used and later removed by treatment with bases (e.g., potassium hydroxide).

- The crude product is purified by chromatography to yield the desired piperidinyl pyrimidine derivative with good yields and purity.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | 6-chloro-pyrimidine-4-carboxylic acid derivative + Piperidine (excess) | Nucleophilic substitution at 6-position |

| 2 | Stir at room temperature, then heat at 60°C for 1 hour | Completion of substitution |

| 3 | Workup: Extraction, filtration, chromatography | Isolation of pure 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid |

Method 2: Coupling via Activated Carboxylic Acid Derivatives

An alternative approach involves the activation of the carboxylic acid group (at the 4-position) to facilitate amide bond formation or substitution with piperidine derivatives.

- Conversion of pyrimidine-4-carboxylic acid to an acyl chloride using reagents such as phosphorus oxychloride (POCl3).

- Reaction of the acyl chloride intermediate with piperidine or piperidine-containing amines.

- Use of coupling agents like (dimethylamino)phosphonium hexafluorophosphate (BOP) or carbodiimides (e.g., EDCI∙HCl) to form active esters or amides, which then react with piperidine.

- The synthesis of pyrimidine acrylamides via N-acylation reactions has been reported using BOP or EDCI∙HCl-mediated coupling between pyrimidine derivatives and amines, including piperidine.

- Another study describes the conversion of orotic acid to the corresponding acyl chloride followed by amide formation with various amines, demonstrating the feasibility of similar transformations for pyrimidine carboxylic acids.

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| 1 | Pyrimidine-4-carboxylic acid + POCl3 | Formation of pyrimidine-4-carbonyl chloride |

| 2 | Addition of piperidine or piperidine derivative | Amide or substituted product formation |

| 3 | Use of coupling agents (BOP or EDCI∙HCl + NHS esters) | Facilitates efficient coupling |

| 4 | Purification by chromatography | Isolation of pure 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid |

Method 3: Parallel Synthesis Approaches

Parallel synthesis techniques have been employed for libraries of pyrimidine carboxamide derivatives, including piperidinyl-substituted analogs.

- Starting from itaconic acid or related precursors, multistep transformations lead to pyrimidine carboxylic acid intermediates.

- Subsequent amidation with piperidine or substituted amines yields the target compounds in good yields and high purity.

This approach is suitable for rapid generation of compound libraries but can be adapted for the synthesis of 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 6-chloro-pyrimidine-4-carboxylic acid derivatives | Piperidine (excess), THF, 25-60°C | Straightforward, high yields | Requires halogenated pyrimidine |

| Coupling via Activated Acyl Chloride | Pyrimidine-4-carboxylic acid | POCl3, Piperidine, BOP or EDCI∙HCl, NHS esters | Efficient coupling, versatile | Requires handling of reactive intermediates |

| Parallel Synthesis | Itaconic acid derivatives | Multistep synthesis, amidation with piperidine | High throughput, library generation | More complex, multi-step |

Research Findings and Notes

- The nucleophilic substitution method is well-documented in patent literature and provides good yields with relatively mild conditions.

- Coupling methods using peptide coupling reagents enable the formation of amide bonds efficiently and allow for structural diversification.

- Parallel synthesis approaches facilitate the rapid production of analog libraries, useful in medicinal chemistry optimization.

- Protective group strategies may be necessary when amino groups are present to avoid side reactions during oxidation or substitution steps.

- Purification typically involves silica gel chromatography with solvents such as dichloromethane/methanol mixtures or recrystallization from water/DMF.

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The piperidine moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Pyrimidine-Piperidine Carboxylic Acid Derivatives

Key Observations :

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance metabolic stability but may reduce solubility. For example, 6-methyl and 6-trifluoromethyl derivatives (e.g., compound 10 in ) exhibit improved RBP4 antagonism compared to unsubstituted analogs.

Piperidine Modifications :

- Hydroxylation (e.g., 4-hydroxypiperidine) : Enhances hydrophilicity but complicates synthesis due to protection/deprotection steps .

- Carboxylic Acid Position : Relocation from pyrimidine-C4 to piperidine-C3 or C4 (e.g., ) alters molecular geometry and hydrogen-bonding capacity, impacting target selectivity.

Synthetic Challenges :

- Methyl and ethyl esters (e.g., methyl ester 9 in ) require saponification under basic conditions (LiOH or NaOH), while halogenated intermediates (e.g., 6-chloro derivatives) demand palladium-catalyzed coupling for piperidine introduction .

Commercial Availability :

- 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid is supplied by multiple vendors (e.g., AKOS022539508, ZINC71510256), whereas cyclopropyl and hydroxypiperidine analogs are discontinued due to low demand .

Biological Activity

6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 243.69 g/mol. Its structure includes a pyrimidine ring substituted with a piperidine group and a carboxylic acid functional group, which contributes to its biological activity.

Biological Activities

Research indicates that 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid exhibits various biological activities, particularly as an enzyme and receptor inhibitor. Notably, it has shown potential in:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been evaluated against breast cancer cell lines (MCF-7), demonstrating promising antiproliferative effects comparable to established chemotherapeutics like doxorubicin .

- Neuroprotective Effects : The compound's interaction with neurological pathways hints at potential applications in treating neurodegenerative diseases.

- Antioxidant Properties : The compound has shown antioxidant activity, which may contribute to its overall therapeutic potential .

The biological activity of 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling pathways. Key mechanisms include:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes critical in cancer progression and other diseases. For example, it interacts with kinases that regulate phosphorylation processes essential for cell signaling .

- Binding Affinity : Interaction studies suggest that the compound binds effectively to target proteins, influencing their activity and potentially altering cellular responses.

Research Findings

Several studies have been conducted to evaluate the biological effects of 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid. Below is a summary of key findings:

Case Studies

- Anticancer Evaluation : In a study focused on various pyrimidine derivatives, 6-(Piperidin-1-yl)pyrimidine-4-carboxylic acid was tested for its antiproliferative effects against multiple cancer cell lines. The results indicated that it exhibited a GI50 (growth inhibition concentration) similar to established drugs, suggesting its potential as a lead compound in cancer therapy .

- Neuroprotective Studies : Research exploring the neuroprotective properties of this compound revealed its ability to modulate pathways associated with neurodegenerative diseases, although further studies are required to elucidate the exact mechanisms involved.

- Antioxidant Activity Assessment : Comparative studies showed that this compound outperformed several known antioxidants in scavenging free radicals, indicating its potential utility in oxidative stress-related conditions .

Q & A

Q. How can researchers mitigate off-target toxicity while preserving the compound’s bioactivity?

- Methodological Answer : Use in silico toxicity prediction tools (e.g., ProTox-II) to flag structural alerts (e.g., reactive esters). Synthesize prodrugs with hydrolyzable groups (e.g., tert-butyl esters) to reduce acute toxicity. Validate in vitro hepatocyte assays (e.g., CYP450 inhibition) and in vivo rodent models for dose-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.